molecular formula C20H23NO11S B1593537 [3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate CAS No. 41341-55-3

[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate

Cat. No.: B1593537
CAS No.: 41341-55-3
M. Wt: 485.5 g/mol
InChI Key: IHHMHEJEWLLMLL-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C20H23NO11S and its molecular weight is 485.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 365088. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization and Pharmacological Properties

Research on cyclization of thiosemicarbazides to produce 1,2,4-triazole and 1,3,4-thiadiazole derivatives demonstrates the synthetic utility of sulfur-containing compounds in creating pharmacologically active molecules. These compounds were studied for their effects on the central nervous system in mice, showcasing the potential for discovering new therapeutic agents (Maliszewska-Guz et al., 2005).

Hydrolytic Transformations

Another study explored the hydrolytic transformations of certain acetic acids under microwave irradiation, leading to the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. This work highlights the importance of novel synthetic routes for the production of compounds with potential applications in medicinal chemistry (Rudyakova et al., 2006).

Enzymatic Transesterification

Research on the enzymatic transesterification catalyzed by Trichoderma reesei acetyl esterase in water demonstrates the biocatalytic application of enzymes in organic synthesis, particularly in the acetylation of hydroxyl-bearing compounds, which is relevant for modifying the chemical properties of biomolecules for various applications (Kremnický et al., 2004).

Antioxidant Activity Studies

The study on the oxidation of hydroxytyrosol and the formation of novel oxidative pathways provides insights into the chemical basis of antioxidant action, which is crucial for understanding the mechanisms underlying the protective effects of natural antioxidants against oxidative stress (Lucia et al., 2006).

Mechanism of Action

Mode of Action

The mode of action of this compound is not well understood at this time. It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are subjects of ongoing research .

Pharmacokinetics

Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted, are all important factors that need to be studied to understand its pharmacokinetics .

Result of Action

It is known that the compound is used in the detection and measurement of enzyme activity , suggesting that it may have effects at the molecular and cellular levels. More research is needed to fully understand these effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules. Understanding how these factors affect the compound’s action is crucial for optimizing its use .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO11S/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(32-16)33-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHMHEJEWLLMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961633
Record name 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41341-55-3
Record name NSC365088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.